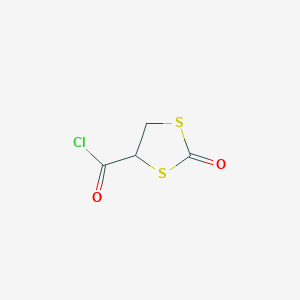
2-Oxo-1,3-dithiolane-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,3-dithiolane-4-carbonyl chloride: is an organic compound with the molecular formula C4H3ClO2S2 It belongs to the class of 1,3-dithiolanes, which are five-membered heterocyclic compounds containing two sulfur atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Carbonyl Compounds: 1,3-Dithiolanes can be synthesized from carbonyl compounds (aldehydes or ketones) using 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired 1,3-dithiolane derivative.
Using Yttrium Triflate: Carbonyl compounds can also be converted into their corresponding dithiolane derivatives using 2-mercaptoethanol and a catalytic amount of yttrium triflate. This method offers high chemoselectivity and yields.
Industrial Production Methods: Industrial production methods for 2-Oxo-1,3-dithiolane-4-carbonyl chloride are not well-documented in the literature. the general principles of thioacetalization and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: Substitution reactions involving 1,3-dithiolanes can occur with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl, LiAlH4
Substitution: RLi, RMgX
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-dithiolanes can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: 2-Oxo-1,3-dithiolane-4-carbonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the protection of carbonyl groups .
Biology and Medicine: Research on the biological and medicinal applications of this compound is limited. its derivatives may have potential as enzyme inhibitors or therapeutic agents due to their unique chemical structure.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,3-dithiolane-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The sulfur atoms in the dithiolane ring can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: Another five-membered heterocyclic compound with two sulfur atoms. It is used as a protecting group for carbonyl compounds.
1,3-Oxathiolane: Contains one sulfur and one oxygen atom in the ring. It is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Oxo-1,3-dithiolane-4-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a dithiolane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
69339-15-7 |
|---|---|
Formule moléculaire |
C4H3ClO2S2 |
Poids moléculaire |
182.7 g/mol |
Nom IUPAC |
2-oxo-1,3-dithiolane-4-carbonyl chloride |
InChI |
InChI=1S/C4H3ClO2S2/c5-3(6)2-1-8-4(7)9-2/h2H,1H2 |
Clé InChI |
QWDXWWHZRKWALZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC(=O)S1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


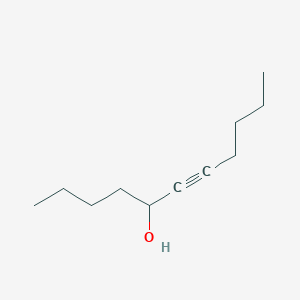
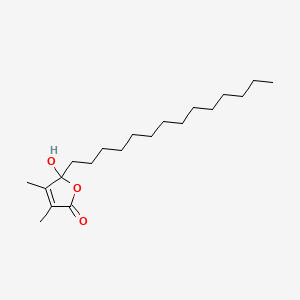
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
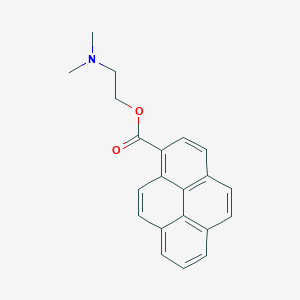
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)


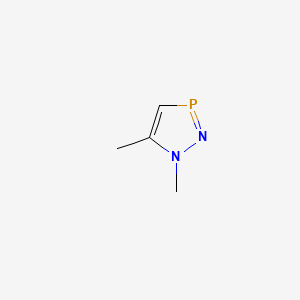
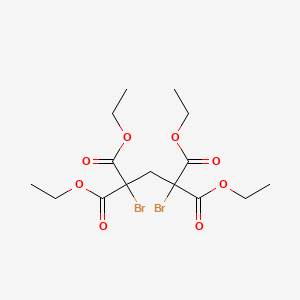
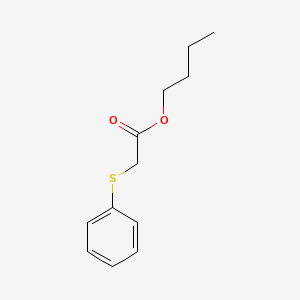
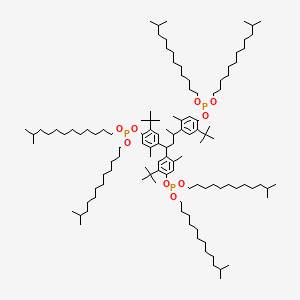
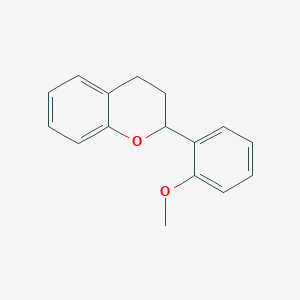
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)
